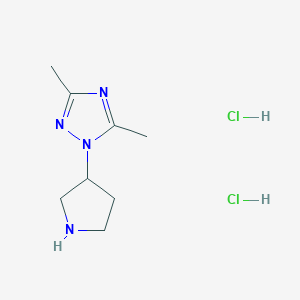![molecular formula C10H19Cl2N3S B2623802 N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride CAS No. 1909319-20-5](/img/structure/B2623802.png)
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
The advantages of using TETA in lab experiments include its ability to selectively target metal ions and its potential therapeutic applications in various fields. However, the limitations of using TETA include its toxicity at high concentrations and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For TETA research include the development of novel TETA derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosage and administration route for TETA in various therapeutic applications. Finally, the potential use of TETA in combination with other drugs for synergistic effects should be explored.
In conclusion, TETA is a promising chemical compound that has potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to determine its safety and efficacy in humans and to develop novel TETA derivatives with improved efficacy and safety profiles.
Synthesis Methods
TETA can be synthesized through a variety of methods, including the reaction of 2-Aminoethylthiol with 1H-Imidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
TETA has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, TETA has shown promising results as a potential anti-cancer agent by inducing apoptosis in cancer cells. In neurodegenerative diseases, TETA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, TETA has been studied for its ability to improve vascular function and reduce hypertension.
properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)thian-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13;;/h3,5,9-10,12H,1-2,4,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBMPFYQKGCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2623719.png)
![N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide](/img/structure/B2623720.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2623723.png)

![1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2623727.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2623730.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2623734.png)



![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2623742.png)